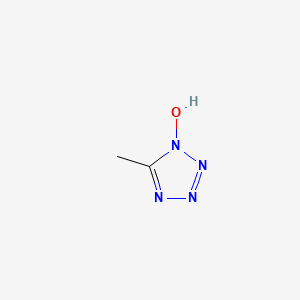
5-Methyl-1H-tetrazol-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1H-tetrazol-1-ol is a heterocyclic organic compound that belongs to the tetrazole family. Tetrazoles are characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom. The presence of the tetrazole ring imparts unique chemical properties to these compounds, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-tetrazol-1-ol typically involves the cycloaddition reaction of nitriles with sodium azide. This reaction is catalyzed by various agents, including zinc salts and iodine, and is carried out in dipolar aprotic solvents such as dimethylformamide (DMF) or acetonitrile . The reaction conditions often involve moderate temperatures and can be accelerated using microwave irradiation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate, allows for efficient and high-yield production . The process is designed to be environmentally friendly, with minimal waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-tetrazol-1-ol undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form amine derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted tetrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Methyl-1H-tetrazol-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-1H-tetrazol-1-ol involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites. The tetrazole ring’s electron-rich nature allows it to form stable complexes with metal ions, which can influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole: The parent compound of the tetrazole family, lacking the methyl group at the 5-position.
5-Substituted Tetrazoles: Compounds with various substituents at the 5-position, such as phenyl or alkyl groups.
Uniqueness
5-Methyl-1H-tetrazol-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the methyl group at the 5-position enhances its stability and reactivity compared to the parent tetrazole .
Properties
CAS No. |
90040-42-9 |
|---|---|
Molecular Formula |
C2H4N4O |
Molecular Weight |
100.08 g/mol |
IUPAC Name |
1-hydroxy-5-methyltetrazole |
InChI |
InChI=1S/C2H4N4O/c1-2-3-4-5-6(2)7/h7H,1H3 |
InChI Key |
MEQTVUGIYRHIHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















